4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-" is a derivative of the benzopyran class, which is a significant group of organic compounds with various biological activities. The structure of benzopyran derivatives often includes a 4-oxo group and a hydroxy group, which can interact with different chemical agents and metals, leading to a wide range of chemical reactions and potential applications in medicinal chemistry and analytical chemistry .
Synthesis Analysis
The synthesis of halogenated benzopyran derivatives can be achieved through the reaction of 4-oxo-4H-1-benzopyran-3-carboxaldehydes with sodium hypochlorite or sodium hypobromite, yielding chloro- or bromo- substituted chromones. The reaction conditions, such as lighting and the presence of acetic acid, can influence the formation of additional compounds like hydroxyacetophenone, hydroxychromanone, and acetoxychromanone . The synthesis of these compounds is crucial for further applications in chemical analysis and pharmaceutical development.
Molecular Structure Analysis
The molecular structure of chlorophenyl benzopyran derivatives is characterized by planar segments, such as the benzopyranone group and the chlorophenyl ring. These planar structures can be inclined at various angles, which affects the overall three-dimensional conformation of the molecule. For instance, the sulfonyl plane in a related compound is inclined at a significant angle to the plane of the benzopyranone group, which could influence the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
Benzopyran derivatives can form complexes with metals, as demonstrated by the formation of a yellow-colored complex with tungsten(vi) when a 3-hydroxy-4-oxo-4H-1-benzopyran derivative is used as a spectrophotometric reagent. The stability of such complexes and their obedience to Beer's law make them suitable for trace determination of metals in various samples . The ability to form stable complexes is an important aspect of the chemical reactivity of benzopyran derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzopyran derivatives, such as their crystal structure, can be determined using X-ray crystallography. The crystal structure provides information about the conformation of the molecule, the presence of asymmetric centers, and the type of crystalline system the compound belongs to. For example, a related compound crystallizes in the monoclinic system with one asymmetric center . Additionally, the presence of intermolecular and intramolecular hydrogen bonds can influence the stability and reactivity of the compound . Density functional theory calculations and Hirshfeld surface analysis can further elucidate the electronic properties and intermolecular interactions of these molecules .
Mechanism of Action
Target of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It is suggested that it may act similarly to chlorphenesin, which is a muscle relaxant that blocks nerve impulses (or pain sensations) that are sent to the brain .
Biochemical Pathways
Related compounds such as chlorophenols have been shown to be degraded by various microbial groups including bacteria, fungi, actinomycetes, and yeast . The initial steps that occur before degradation of such aromatic chemicals occurs, the various mode or mechanism of action with the various enzymes required for the breakdown have been studied .
Pharmacokinetics
A related compound, artesunate-3-chloro-4 (4-chlorophenoxy) aniline (atsa), has been shown to have high intestinal absorption (>95%) and medium human ether-a-go-go related gene (herg) k+ channel inhibition risks .
Result of Action
Related compounds such as chlorphenesin are known to have muscle relaxant effects, blocking nerve impulses or pain sensations that are sent to the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-chlorophenoxy)-7-hydroxy-4H-chromen-4-one. For example, a related compound, (4-chlorophenoxy)acetic acid, is highly soluble in water and quite volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation . It is also a recognized irritant and has a relatively low toxicity to fish .
properties
IUPAC Name |
3-(4-chlorophenoxy)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWKGGSODHYGIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160420 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
137987-94-1 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.